molecular formula C7H4Br3ClO B12658823 2,3,5-Tribromo-4-chloro-6-methylphenol CAS No. 83918-56-3

2,3,5-Tribromo-4-chloro-6-methylphenol

Cat. No.: B12658823
CAS No.: 83918-56-3
M. Wt: 379.27 g/mol
InChI Key: DUSUUBJAFMIHQB-UHFFFAOYSA-N
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Description

2,3,5-Tribromo-4-chloro-6-methylphenol is a halogenated phenol compound with the molecular formula C7H4Br3ClO. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tribromo-4-chloro-6-methylphenol typically involves the bromination and chlorination of 6-methylphenol. The process includes the following steps:

    Bromination: 6-methylphenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2, 3, and 5 positions.

    Chlorination: The brominated product is then chlorinated to introduce a chlorine atom at the 4 position.

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromo-4-chloro-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated phenols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,3,5-Tribromo-4-chloro-6-methylphenol has various scientific research applications, including:

Mechanism of Action

The antimicrobial activity of 2,3,5-Tribromo-4-chloro-6-methylphenol is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can inhibit enzymes involved in vital metabolic pathways, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific halogenation pattern, which imparts distinct antimicrobial properties. The presence of multiple halogen atoms enhances its efficacy as a disinfectant compared to less halogenated phenols .

Properties

CAS No.

83918-56-3

Molecular Formula

C7H4Br3ClO

Molecular Weight

379.27 g/mol

IUPAC Name

2,3,5-tribromo-4-chloro-6-methylphenol

InChI

InChI=1S/C7H4Br3ClO/c1-2-3(8)6(11)4(9)5(10)7(2)12/h12H,1H3

InChI Key

DUSUUBJAFMIHQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Cl)Br)Br)O

Origin of Product

United States

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